(4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone
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Overview
Description
(4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone is a complex organic compound with a unique structure that combines a benzofuro[3,2-d]pyrimidine core with a piperazine and phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuro[3,2-d]pyrimidine core, which is then functionalized with a piperazine group. The final step involves the introduction of the phenylmethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into cellular processes and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of (4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives and piperazine-containing molecules. Examples include:
- (4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone analogs with different substituents.
- Piperazine derivatives with varying aromatic groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-23-19-17-9-5-6-10-18(17)28-20(19)21(24-15)25-11-13-26(14-12-25)22(27)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAERTUJNCNWWHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCN(CC3)C(=O)C4=CC=CC=C4)OC5=CC=CC=C52 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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